molecular formula C21H23N3O3S B11003340 N-[4-(acetylamino)phenyl]-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide

N-[4-(acetylamino)phenyl]-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide

Cat. No.: B11003340
M. Wt: 397.5 g/mol
InChI Key: CWDDPLZAHGZCRI-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide is a structurally complex compound featuring a propanamide backbone with two key substituents:

  • 2-hydroxy-4,5-dihydro-3H-1-benzazepine sulfanyl group: The benzazepine ring, a seven-membered nitrogen-containing heterocycle, is substituted with a hydroxyl (-OH) and a sulfanyl (-S-) group.

Properties

Molecular Formula

C21H23N3O3S

Molecular Weight

397.5 g/mol

IUPAC Name

N-(4-acetamidophenyl)-3-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]propanamide

InChI

InChI=1S/C21H23N3O3S/c1-14(25)22-16-7-9-17(10-8-16)23-20(26)12-13-28-19-11-6-15-4-2-3-5-18(15)24-21(19)27/h2-5,7-10,19H,6,11-13H2,1H3,(H,22,25)(H,23,26)(H,24,27)

InChI Key

CWDDPLZAHGZCRI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CCSC2CCC3=CC=CC=C3NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Structural Characteristics

The compound features several key structural elements:

  • Acetylamino Group : This moiety is known for enhancing solubility and bioavailability.
  • Benzazepine Moiety : This structure may contribute to the compound's interaction with biological targets, particularly in the central nervous system.
  • Sulfanyl Linkage : Essential for its biological activity, allowing interaction with various enzymes and receptors.

Anticancer Properties

Recent studies indicate that compounds similar to N-[4-(acetylamino)phenyl]-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide exhibit significant anticancer activity. For instance, related compounds have shown:

  • Growth Inhibition : Percent growth inhibitions against various cancer cell lines (e.g., SNB-19, OVCAR-8) exceeding 85%.
  • Mechanism of Action : Induction of apoptosis in cancer cells, as evidenced by morphological changes and cytometric analysis of cell cycle progression .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor:

  • Acetylcholinesterase Inhibition : Compounds with similar structures have demonstrated efficacy against acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
  • α-glucosidase Inhibition : Research indicates that derivatives can inhibit α-glucosidase, which is relevant for managing Type 2 diabetes mellitus .

Medicinal Chemistry Applications

Given its diverse biological activities, this compound holds promise in several therapeutic areas:

  • Cancer Therapy : Its anticancer properties position it as a candidate for further development into chemotherapeutic agents.
  • Neurology : The ability to inhibit acetylcholinesterase suggests potential use in treating cognitive disorders.
  • Diabetes Management : Its action on α-glucosidase could aid in the development of new antidiabetic medications.

Case Studies

Several case studies highlight the compound's potential:

  • Anticancer Activity Study : A series of experiments demonstrated that modifications to the benzazepine structure enhanced anticancer efficacy against specific cell lines .
  • Enzyme Inhibition Evaluation : In vitro studies showed that modifications to the sulfanyl group significantly increased inhibition rates for both acetylcholinesterase and α-glucosidase .

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its use and the biological system being studied .

Comparison with Similar Compounds

a) 3-[(4-chlorophenyl)sulfanyl]-N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}propanamide (CAS: 732253-21-3)

  • Structure : Similar propanamide backbone but differs in substituents:
    • Sulfanyl group linked to a 4-chlorophenyl ring instead of a benzazepine.
    • Terminal amide group substituted with a sulfamoylphenyl moiety.
  • The sulfamoyl group (-SO₂NH-) may enhance solubility in polar solvents.

b) N-ethyl-2-[2-(2-fluorophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS: 503865-00-7)

  • Structure: Shares an amide linkage but incorporates a benzothiophene ring instead of benzazepine. Fluorophenoxy group introduces electron-withdrawing effects.
  • Implications :
    • Benzothiophene’s aromatic sulfur may confer distinct electronic properties compared to the benzazepine’s nitrogen .
    • Fluorine substitution could improve metabolic stability relative to the hydroxyl group in the target compound .

Hydroxamic Acid Derivatives

  • Structure : Features a hydroxamic acid (-CONHOH) group instead of a simple amide.
  • Implications: Hydroxamic acids are known for metal-chelating properties (e.g., inhibiting metalloproteases). The target compound’s lack of this group suggests different biological targets. The 4-chlorophenyl substituent in Compound 8 increases hydrophobicity, whereas the target’s benzazepine may balance hydrophilicity via the hydroxyl group.

Triazole and Benzotriazole Derivatives

a) 3-[3-Methyl-4-(3-nitrobenzylidene-amino)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl]-1,3-diphenyl-propan-1-one

  • Structure : Contains a sulfanylidene (-S=) group within a triazole ring system.
  • Implications :
    • The sulfanylidene group in a conjugated system may enhance redox activity compared to the target’s single-bonded sulfanyl bridge .
    • The nitrobenzylidene group introduces strong electron-withdrawing effects absent in the target compound.

b) 2-{[5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide (CAS: 539810-74-7)

  • Structure : Sulfanyl group connects a benzotriazole-containing triazole ring to an acetamide chain.
  • Implications: Benzotriazole’s aromatic nitrogen atoms could participate in π-π stacking, unlike the target’s benzazepine . The 4-methylphenyl group may reduce solubility compared to the target’s 4-acetylamino phenyl substituent.

Biological Activity

N-[4-(acetylamino)phenyl]-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C18H22N2O3SC_{18}H_{22}N_{2}O_{3}S and has a complex structure that includes an acetylamino group, a benzazepine moiety, and a sulfanyl linkage. Understanding the chemical structure is essential for elucidating its biological functions.

  • Antioxidant Activity : The presence of the hydroxyl group in the benzazepine structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
  • Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit certain enzymes involved in metabolic pathways, which could have implications for conditions such as cancer and diabetes.
  • Receptor Interaction : The compound may interact with various G protein-coupled receptors (GPCRs), influencing signaling pathways related to inflammation and pain modulation .

Pharmacological Effects

  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in preclinical models, potentially through inhibition of pro-inflammatory cytokines.
  • Anticancer Potential : Early studies suggest that it may induce apoptosis in cancer cell lines, indicating a potential role as an anticancer agent.

Data Table of Biological Activities

Activity TypeObserved EffectReference
AntioxidantScavenging free radicals
Anti-inflammatoryReduced cytokine levels
AnticancerInduced apoptosis in cancer cells
Enzyme inhibitionInhibition of metabolic enzymes

Case Study 1: Antioxidant Efficacy

A study conducted on murine models demonstrated that administration of this compound significantly reduced markers of oxidative stress compared to control groups. The results indicated a decrease in malondialdehyde (MDA) levels and an increase in glutathione (GSH) levels.

Case Study 2: Anticancer Activity

In vitro experiments on human breast cancer cell lines showed that the compound led to a dose-dependent reduction in cell viability. Flow cytometry analysis revealed increased apoptotic cells following treatment with the compound, suggesting its potential as a therapeutic agent against breast cancer.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying this compound?

  • Synthesis : Use a multi-step approach involving sulfanyl group incorporation via nucleophilic substitution. Optimize reaction conditions (e.g., solvent polarity, temperature) using statistical experimental design (e.g., factorial or response surface methods) to maximize yield . Computational reaction path search tools (e.g., quantum chemical calculations) can predict feasible intermediates and reduce trial-and-error experimentation .
  • Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization in ethanol/water mixtures. Monitor purity via HPLC with UV detection (λ = 254 nm) .

Q. How should structural characterization be performed to confirm the compound’s identity?

  • Spectroscopy : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to verify the benzazepine and acetamide moieties. Compare experimental shifts with density functional theory (DFT)-predicted values for accuracy .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) in ESI+ mode ensures molecular formula confirmation (e.g., observed [M+H]+^+ vs. calculated).
  • X-ray Crystallography : If crystalline, resolve the 3D structure to confirm stereochemistry and intermolecular interactions .

Q. What experimental protocols ensure stability under varying storage conditions?

  • Degradation Studies : Conduct accelerated stability tests (40°C/75% RH for 6 months) with periodic HPLC analysis. Identify degradation products (e.g., hydrolysis of the sulfanyl group) using LC-MS/MS .
  • Storage Recommendations : Store lyophilized powder at -20°C in amber vials under inert gas (N2_2) to prevent oxidation .

Advanced Research Questions

Q. How can molecular interactions (e.g., protein binding) be systematically investigated?

  • Computational Docking : Use molecular dynamics (MD) simulations (e.g., AutoDock Vina) to predict binding affinities with target receptors like G-protein-coupled receptors (GPCRs). Validate with surface plasmon resonance (SPR) for kinetic parameters (KD_D, kon_\text{on}/koff_\text{off}) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions to refine binding models .

Q. What strategies validate analytical methods for quantifying this compound in complex matrices?

  • Validation Parameters : Follow ICH Q2(R1) guidelines for linearity (R2^2 > 0.998), precision (%RSD < 2%), and accuracy (90–110% recovery). Use internal standards (e.g., deuterated analogs) to correct matrix effects in biological samples .
  • Cross-Validation : Compare results from LC-MS/MS and UV spectrophotometry to detect method-specific biases .

Q. How should contradictory data (e.g., conflicting bioactivity results) be resolved?

  • Root-Cause Analysis : Apply Fishbone diagrams to identify variables (e.g., assay temperature, solvent purity). Replicate experiments under standardized conditions .
  • Meta-Analysis : Aggregate data from multiple studies using Bayesian statistics to assess reproducibility and identify outliers .

Q. What computational tools optimize reaction pathways or predict pharmacokinetics?

  • Reaction Design : Use software like COMSOL Multiphysics coupled with AI-driven algorithms to simulate reaction kinetics and optimize parameters (e.g., catalyst loading, pH) .
  • ADME Prediction : Employ platforms like SwissADME to estimate logP, bioavailability, and cytochrome P450 interactions .

Q. What methodologies are recommended for in vivo pharmacological studies?

  • Dosing Regimens : Use allometric scaling from in vitro IC50_{50} values to determine initial doses in rodent models. Adjust based on pharmacokinetic (PK) profiles (e.g., Cmax_\text{max}, t1/2_{1/2}) .
  • Tissue Distribution : Radiolabel the compound (e.g., 14C^{14}\text{C}) and quantify accumulation in target organs via autoradiography .

Q. How can multi-target effects (e.g., polypharmacology) be evaluated?

  • High-Throughput Screening (HTS) : Test against panels of receptors/enzymes (e.g., CEREP’s BioPrint® library) to identify off-target interactions .
  • Network Pharmacology : Construct interaction networks (e.g., Cytoscape) to map compound effects on signaling pathways and prioritize secondary targets .

Key Methodological Resources

  • Experimental Design : Statistical tools (e.g., Design-Expert®) for optimizing synthesis and stability protocols .
  • Data Analysis : AI platforms (e.g., TensorFlow) for predictive modeling and resolving data contradictions .
  • Safety Compliance : Adhere to lab safety protocols (e.g., Chemical Hygiene Plan) for handling reactive intermediates .

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